1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione
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Overview
Description
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione is a complex organic compound that features both indole and quinazoline moieties. These structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. The indole moiety can be synthesized through methods such as:
Fischer indole synthesis: This involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Bischler-Möhlau indole synthesis: This method uses aniline derivatives and α-haloketones in the presence of a Lewis acid.
The quinazoline moiety can be synthesized through:
Cyclization reactions: Starting from 2-aminobenzamide and aldehydes or ketones under acidic or basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing these synthetic routes to increase yield and purity. This may include the use of high-throughput screening for reaction conditions, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The quinazoline moiety can be reduced to form tetrahydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings of both the indole and quinazoline moieties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Electrophiles: Such as halogens or nitro groups for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the quinazoline moiety can yield tetrahydroquinazoline derivatives.
Scientific Research Applications
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The quinazoline moiety can interact with DNA and proteins, affecting cellular processes such as replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Such as indomethacin and tryptophan, which also exhibit significant biological activities.
Quinazoline derivatives: Such as gefitinib and erlotinib, which are used as anticancer agents.
Uniqueness
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione is unique due to its combination of indole and quinazoline moieties, which confer a wide range of biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-ethylquinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-2-21-19(25)15-8-4-6-10-17(15)23(20(21)26)13-18(24)22-12-11-14-7-3-5-9-16(14)22/h3-10H,2,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CADFLFZFHIOGKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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